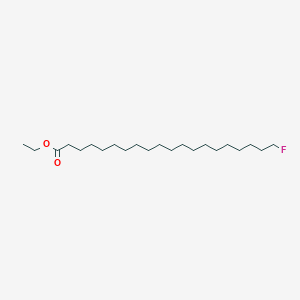

Ethyl 20-fluoroicosanoate

説明

Ethyl 20-fluoroicosanoate is a fluorinated derivative of eicosanoic acid (C20H40O2), where the terminal carbon (C20) is substituted with a fluorine atom, and the carboxylic acid group is esterified with ethanol. For instance, long-chain perfluorinated carboxylic acids (PFCAs), such as tricosafluorododecanoic acid, are classified as substances of very high concern (SVHC) due to persistence, bioaccumulation, and toxicity . Ethyl 20-fluoroicosanoate may act as a precursor to such compounds via hydrolysis, raising regulatory and environmental considerations.

特性

分子式 |

C22H43FO2 |

|---|---|

分子量 |

358.6 g/mol |

IUPAC名 |

ethyl 20-fluoroicosanoate |

InChI |

InChI=1S/C22H43FO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |

InChIキー |

ZZTSOMJCGJAJQL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCF |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 20-fluoroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-fluoroicosanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 20-fluoroicosanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

化学反応の分析

Types of Reactions

Ethyl 20-fluoroicosanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 20-fluoroicosanoate can be hydrolyzed to yield 20-fluoroicosanoic acid and ethanol.

Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 20-fluoroicosanoic acid and ethanol.

Reduction: 20-fluoroicosanol.

Substitution: Various substituted icosanoates depending on the nucleophile used.

科学的研究の応用

Ethyl 20-fluoroicosanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of ethyl 20-fluoroicosanoate involves its interaction with various molecular targets. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in changes to metabolic pathways and cellular processes. The ester functional group allows for hydrolysis, releasing the active 20-fluoroicosanoic acid, which can further interact with biological targets.

類似化合物との比較

Ethyl Eicosanoate (Non-Fluorinated Ester)

- Structure : Lacks fluorine substitution at C20.

- Physicochemical Properties: Lower hydrophobicity compared to fluorinated analogs. Higher water solubility (e.g., eicosanoic acid is insoluble in water ; esterification may slightly improve solubility). Melting point: ~60–70°C (estimated from eicosanoic acid’s solid state at room temperature ).

- Stability: Prone to enzymatic hydrolysis, yielding eicosanoic acid and ethanol.

- Regulatory Status: Not classified as hazardous .

20-Fluoroicosanoic Acid (Hydrolyzed Product)

- Structure : Fluorine at C20; carboxylic acid group.

- Environmental Impact: Likely persistent and bioaccumulative, akin to SVHC-listed PFCAs (e.g., pentacosafluorotridecanoic acid ).

- Toxicity: Potential endocrine-disrupting effects inferred from PFAS toxicology .

Long-Chain PFCAs (e.g., Tricosafluorododecanoic Acid)

- Regulatory Status : Identified as SVHCs under EU regulations .

- Persistence : Resistant to environmental degradation; half-lives exceeding decades in water and soil.

Comparative Data Table

Key Research Findings

Fluorine Impact: The C20 fluorine substitution in Ethyl 20-fluoroicosanoate significantly increases hydrophobicity and chemical stability compared to non-fluorinated esters, reducing biodegradability .

Hydrolysis Pathway: Ethyl 20-fluoroicosanoate hydrolyzes to 20-fluoroicosanoic acid, a compound structurally analogous to regulated PFCAs. This raises concerns about its role as a persistent environmental pollutant .

Regulatory Gaps : Current SVHC classifications focus on carboxylic acids rather than esters, suggesting a need for expanded regulatory frameworks to address precursor compounds .

Q & A

Optimizing sample preparation for Ethyl 20-fluoroicosanoate detection in biological fluids :

- Solid-phase extraction (C18 cartridges) with methanol elution reduces matrix interference. For low-concentration samples, employ derivatization (e.g., BSTFA) to enhance GC-MS sensitivity. Method validation should include spike-recovery tests (80–120% acceptable range) .

Data Presentation and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。